molecular formula C7H11N3S B024027 (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine CAS No. 106092-11-9

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Cat. No. B024027
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-SCSAIBSYSA-N
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Patent
US07285669B2

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to approximately 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the reaction vessel were refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The contents were then cooled to approximately 10° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07285669B2

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to approximately 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the reaction vessel were refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The contents were then cooled to approximately 10° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07285669B2

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to approximately 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the reaction vessel were refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The contents were then cooled to approximately 10° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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